
2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione, also known as NTPI, is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. NTPI is a yellow to orange crystalline powder with a molecular formula of C17H9F3N2O4 and a molecular weight of 372.26 g/mol.
Wirkmechanismus
The mechanism of action of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione in inducing apoptosis in cancer cells is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have antioxidant and anti-inflammatory properties. Studies have also suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Additionally, this compound exhibits strong fluorescence properties, making it a useful tool for studying biological systems and materials. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione. In the field of medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound in inducing apoptosis in cancer cells. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other anti-cancer drugs.
In material science, further studies could be conducted to explore the use of this compound in OLEDs and other optoelectronic devices. Additionally, studies could be conducted to investigate the potential use of this compound in the development of new materials for energy storage and conversion.
In the field of neurodegenerative diseases, further studies could be conducted to investigate the potential neuroprotective effects of this compound. Additionally, studies could be conducted to investigate the potential use of this compound in the development of new drugs for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anti-cancer properties, optical and electronic properties, and neuroprotective effects. Further research is needed to fully understand the potential applications of this compound and to explore new directions for its use in the future.
Synthesemethoden
The synthesis of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with indane-1,3-dione in the presence of a catalyst. The reaction proceeds through a condensation mechanism, resulting in the formation of this compound as a product. The synthesis method for this compound is well-established, and the compound can be produced in large quantities with high purity.
Wissenschaftliche Forschungsanwendungen
2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
In material science, this compound has been studied for its optical and electronic properties. This compound exhibits strong fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[[2-nitro-4-(trifluoromethyl)phenyl]iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O4/c18-17(19,20)9-5-6-13(14(7-9)22(25)26)21-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCMCRGXBYYEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-fluorobenzoate](/img/structure/B2903231.png)
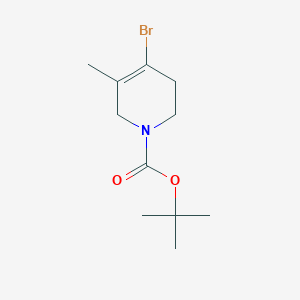
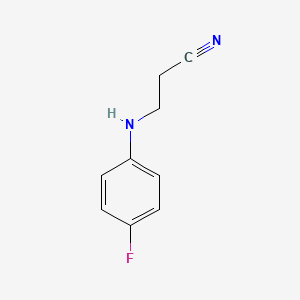

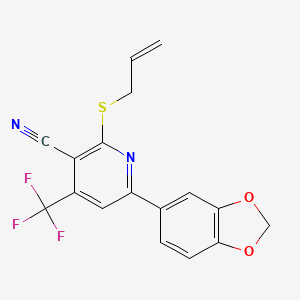
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)
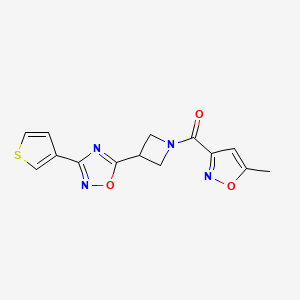

![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)
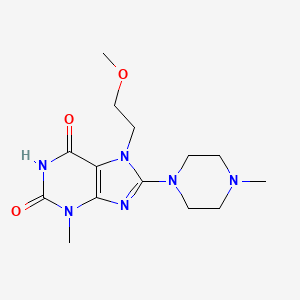
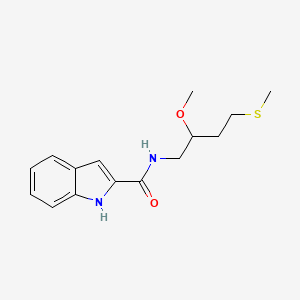
![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2903253.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2903254.png)